Carbazamidine monohydrochloride

Endotoxemia iNOS Multiple Organ Dysfunction

Carbazamidine monohydrochloride (also widely recognized as aminoguanidine hydrochloride or pimagedine hydrochloride) is a nucleophilic hydrazine derivative that acts as a potent, dual-pathway inhibitor of both nitric oxide synthase (NOS) and diamine oxidase (DAO). This compound is the hydrochloride salt form (molecular formula CH₆N₄·HCl, molecular weight 110.55 g/mol), which confers high water solubility and crystalline stability.

Molecular Formula CH7ClN4
Molecular Weight 110.55 g/mol
CAS No. 1937-19-5
Cat. No. B1677880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazamidine monohydrochloride
CAS1937-19-5
SynonymsPimagedine, MDL-201228;  YM-585;  GER-11;  MDL201228;  YM585;  GER11. aminoguanidine. Pimagedine hydrochloride;  Guanylhydrazine hydrochloride
Molecular FormulaCH7ClN4
Molecular Weight110.55 g/mol
Structural Identifiers
SMILESC(=[NH+]N)(N)N.[Cl-]
InChIInChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
InChIKeyUBDZFAGVPPMTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility15 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbazamidine Monohydrochloride: Dual NOS/DAO Inhibitor


Carbazamidine monohydrochloride (also widely recognized as aminoguanidine hydrochloride or pimagedine hydrochloride) is a nucleophilic hydrazine derivative that acts as a potent, dual-pathway inhibitor of both nitric oxide synthase (NOS) and diamine oxidase (DAO) [1]. This compound is the hydrochloride salt form (molecular formula CH₆N₄·HCl, molecular weight 110.55 g/mol), which confers high water solubility and crystalline stability . Its primary biochemical role centers on the scavenging of reactive dicarbonyls to prevent advanced glycation end-product (AGE) formation and the modulation of nitric oxide production in inflammatory and diabetic pathophysiology [2].

Why Carbazamidine Monohydrochloride Cannot Be Directly Substituted


While several guanidine-based compounds share NOS inhibitory activity, carbazamidine monohydrochloride exhibits a distinctive functional selectivity profile that is not replicated by alternatives like L-NAME or 1400W. Critically, aminoguanidine demonstrates iNOS-selective inhibition in vivo, attenuating organ dysfunction in endotoxemia models without elevating basal blood pressure—a key liability of non-selective inhibitors such as L-NAME [1]. Furthermore, its potent inhibition of diamine oxidase (IC₅₀ in the low nanomolar range) and its capacity to scavenge reactive carbonyl species for AGE inhibition represent unique dual pharmacology that is absent in most comparator NOS inhibitors [2]. Simple substitution based on enzyme target alone fails to capture the compound's integrated biochemical activity and in vivo safety profile.

Carbazamidine Monohydrochloride: Selectivity, Solubility, and Potency Evidence


Functional Selectivity vs. L-NAME in Endotoxemia

In a direct comparative in vivo study, aminoguanidine (carbazamidine monohydrochloride) demonstrated functional iNOS selectivity distinct from L-NAME. While L-NAME caused dose-dependent hypertension in normal rats and failed to inhibit plasma nitrite accumulation or organ dysfunction in endotoxemic animals, aminoguanidine did not affect basal blood pressure yet significantly attenuated endotoxin-induced renal, liver, and pancreatic dysfunction and reduced plasma nitrite levels [1].

Endotoxemia iNOS Multiple Organ Dysfunction Selectivity

iNOS Inhibition vs. 1400W in Spinal Cord Injury

In a rat spinal cord injury model, administration of aminoguanidine (i.p. at 3 and 9 h post-injury) reduced iNOS activity by 67.9% at 24 h. The selective iNOS inhibitor 1400W reduced iNOS activity by 56.7% under the same protocol, while iNOS antisense oligonucleotides achieved an 81.8% reduction [1].

Spinal Cord Injury iNOS Pharmacodynamics 1400W

Potent Diamine Oxidase (DAO) Inhibition

Carbazamidine monohydrochloride is an exceptionally potent inhibitor of human intestinal diamine oxidase (DAO), with a reported IC₅₀ of 1.1 × 10⁻⁸ M (11 nM) [1]. More recent studies using human recombinant DAO confirm an IC₅₀ of 153 ± 9 nM [2]. This potency is several orders of magnitude greater than its NOS inhibition (IC₅₀ ~2.3 mM) and is not shared by most NOS inhibitors.

Diamine Oxidase Histamine Enzyme Inhibition IC50

High Aqueous Solubility in PBS

Carbazamidine monohydrochloride exhibits exceptional aqueous solubility, particularly in physiologically relevant buffers. In phosphate-buffered saline (PBS, pH 7.2), solubility exceeds 100 mg/mL, facilitating high-concentration stock preparation for in vivo dosing without the need for organic co-solvents . This contrasts sharply with many hydrophobic NOS inhibitors that require DMSO-based formulations.

Solubility Formulation PBS Biocompatibility

Long-Term Solid-State Stability

Carbazamidine monohydrochloride is documented to have solid-state stability of ≥4 years when stored at room temperature in a sealed container . Additional vendor stability testing indicates lyophilized powder stability for 36 months at -20°C and solution stability for up to 1 year at -80°C .

Stability Storage Shelf Life Procurement

Carbazamidine Monohydrochloride: Key Research Applications


Endotoxemia and Sepsis Models with iNOS Selectivity

Carbazamidine monohydrochloride is the preferred iNOS inhibitor for in vivo studies of endotoxic shock and sepsis where preservation of basal vascular tone is critical. As demonstrated in direct comparative studies, aminoguanidine attenuates multi-organ dysfunction and reduces plasma nitrite levels without elevating blood pressure, unlike L-NAME which causes dose-dependent hypertension and fails to protect organs [1]. This makes aminoguanidine the superior choice for studying iNOS-mediated pathology in conscious or anesthetized animal models.

NO and Histamine Signaling in Gastrointestinal Inflammation

The dual inhibition of diamine oxidase (DAO) at nanomolar concentrations and NOS at millimolar concentrations makes carbazamidine monohydrochloride uniquely suited for gastrointestinal research. In human intestinal tissue, aminoguanidine potently inhibits DAO (IC₅₀ = 11 nM), the primary enzyme responsible for histamine catabolism, while simultaneously modulating iNOS-derived NO production [1]. This dual activity cannot be replicated by selective iNOS inhibitors (e.g., 1400W) or non-selective NOS inhibitors (e.g., L-NAME) that lack DAO inhibition.

Aqueous Formulations for Continuous Infusion Studies

The exceptional solubility of carbazamidine monohydrochloride in PBS (>100 mg/mL) enables preparation of high-concentration stock solutions in biocompatible vehicles without the need for DMSO or other organic co-solvents [1]. This facilitates continuous intravenous infusion protocols and chronic oral dosing studies where vehicle toxicity or solubility limitations of alternative NOS inhibitors would be problematic.

AGE Inhibition in Diabetic Complication Models

Aminoguanidine remains the prototypical AGE inhibitor due to its nucleophilic scavenging of reactive dicarbonyls such as methylglyoxal and 3-deoxyglucosone [1]. While clinical trials in diabetic nephropathy were terminated due to safety concerns, the compound continues to serve as the benchmark tool for preclinical studies of AGE-mediated pathology and as a reference standard for developing next-generation AGE inhibitors [2].

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